molecular formula C8H5F2NO B13715063 2,3-Difluoro-4-isocyanatotoluene

2,3-Difluoro-4-isocyanatotoluene

Cat. No.: B13715063
M. Wt: 169.13 g/mol
InChI Key: KJHUVCNIFSXRBH-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-isocyanatotoluene is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms and an isocyanate group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,3-difluorotoluene with phosgene to form the isocyanate group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 2,3-Difluoro-4-isocyanatotoluene may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and hazardous reagents like phosgene. The process is optimized for efficiency, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-isocyanatotoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of difluoro-oxides.

    Reduction: Formation of difluoroamines.

    Substitution: Formation of various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-isocyanatotoluene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-isocyanatotoluene involves its reactivity with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water . This reactivity is exploited in various chemical syntheses and industrial applications.

Comparison with Similar Compounds

  • 2,4-Difluoro-1-isocyanatobenzene
  • 2,3-Difluoro-1-isocyanatobenzene
  • 2,3-Difluoro-4-methylisocyanate

Comparison: 2,3-Difluoro-4-isocyanatotoluene is unique due to the specific positioning of the fluorine atoms and the isocyanate group on the toluene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group in this compound can influence its reactivity and stability compared to its benzene analogs .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2,3-difluoro-1-isocyanato-4-methylbenzene

InChI

InChI=1S/C8H5F2NO/c1-5-2-3-6(11-4-12)8(10)7(5)9/h2-3H,1H3

InChI Key

KJHUVCNIFSXRBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N=C=O)F)F

Origin of Product

United States

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